1-(Difluoromethyl)naphthalene-4-methanol
Description
1-(Difluoromethyl)naphthalene-4-methanol is a fluorinated naphthalene derivative featuring a difluoromethyl (-CF₂H) group at the 1-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the naphthalene ring. The difluoromethyl group is notable for its polar C–H bond, which enables hydrogen bonding, a property uncommon among polyfluorinated motifs . This characteristic makes the CF₂H group a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, enhancing its utility in bioactive compounds such as pharmaceuticals, herbicides, and fungicides . The hydroxymethyl group at the 4-position contributes to the molecule’s polarity, influencing solubility and interactions with biological targets.
Properties
Molecular Formula |
C12H10F2O |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
[4-(difluoromethyl)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H10F2O/c13-12(14)11-6-5-8(7-15)9-3-1-2-4-10(9)11/h1-6,12,15H,7H2 |
InChI Key |
PQIYVUJFLOWQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(F)F)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Difluoromethyl)naphthalene-4-methanol typically involves the introduction of a difluoromethyl group to a naphthalene derivative. One common method includes the reaction of naphthalene-4-methanol with difluoromethylating agents under specific conditions. Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
1-(Difluoromethyl)naphthalene-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-(Difluoromethyl)naphthalene-4-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-4-methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues: Methyl-Substituted Naphthalenes
Simpler naphthalene derivatives, such as 1-methylnaphthalene and 2-methylnaphthalene , lack fluorination and hydroxymethyl groups. Key differences include:
Implications :
- The fluorination and hydroxymethyl groups in this compound increase its polarity compared to methylated analogs, likely reducing its lipophilicity (logP) and improving aqueous solubility .
- The CF₂H group’s hydrogen-bonding capacity may enhance binding to biological targets, such as enzymes or receptors, compared to non-polar methyl groups .
Fluorinated Naphthalene Derivatives
Fluorinated naphthalene derivatives, such as 1-(difluoromethyl)cyclopropan-1-amine (used in BACE1 inhibitors ) and 1-(difluoromethyl)-2-nitrobenzene , highlight the role of CF₂H in drug design:
Implications :
- The CF₂H group’s versatility is evident across diverse applications, from enzyme inhibition to intermolecular interactions .
- The hydroxymethyl group in this compound may confer additional metabolic stability or facilitate derivatization (e.g., esterification) compared to nitro or amine-substituted analogs.
Toxicity and Environmental Behavior
While toxicological data for this compound are lacking, comparisons can be drawn from methylnaphthalenes and fluorinated pharmaceuticals:
Biological Activity
1-(Difluoromethyl)naphthalene-4-methanol is an organic compound with the potential for significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a naphthalene core with a difluoromethyl group at the 1-position and a hydroxymethyl group at the 4-position. Its molecular formula is CHFO, with a molecular weight of approximately 208.20 g/mol. The presence of the difluoromethyl group enhances lipophilicity, which may improve membrane permeability and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. The mechanism involves disruption of bacterial cell membranes and inhibition of enzyme activity critical for bacterial survival.
Anticancer Properties
The compound has also been investigated for its anticancer properties . Preliminary studies demonstrate that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. It appears to modulate signaling pathways involved in cancer progression by interacting with specific enzymes and receptors .
The biological activity of this compound is attributed to its ability to bind to molecular targets involved in key cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell metabolism and proliferation.
- Receptor Interaction : It could interact with receptors that play a role in signaling pathways related to cell survival and apoptosis .
Research Findings and Case Studies
A summary of key findings from various studies on this compound is presented below:
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHFO | Hydroxymethyl group at position 4 |
| 2-(Difluoromethyl)naphthalene-4-methanol | CHFO | Hydroxymethyl group at position 4; difluoromethyl at position 2 |
| 1-(Trifluoromethyl)naphthalene | CHF | Contains trifluoromethyl instead of difluoromethyl |
The specific placement of functional groups in this compound influences its reactivity and biological activity, making it a valuable compound for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
